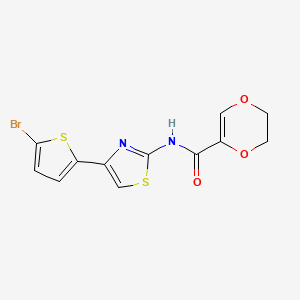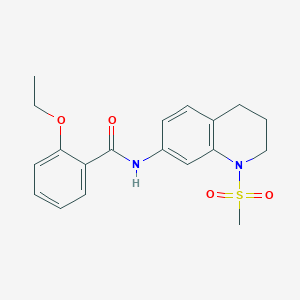
2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its systematic name, common name (if any), and structural formula. The systematic name is based on the rules of the International Union of Pure and Applied Chemistry (IUPAC). The structural formula represents the arrangement of atoms and bonds in the molecule.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes studying the reaction conditions, the yield of the product, and the purity of the product.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions of a compound can be studied to understand its reactivity. This involves investigating how the compound reacts with different reagents and under different conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined through a variety of experimental techniques.科学的研究の応用
Copper(II)-catalyzed Sulfonylation
An efficient method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, including structures similar to the compound , was developed using sodium sulfinates as sulfide sources. This process is notable for its environmentally friendly byproducts and offers a less odorous and more sustainable alternative to traditional methods. Such advancements in sulfonylation techniques could be relevant for the synthesis and modification of compounds like 2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide for various applications (Xia et al., 2016).
Novel PI3K Inhibitors and Anticancer Agents
Research on structurally related 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides proposed these as novel PI3K inhibitors and anticancer agents. This study synthesized and evaluated the antiproliferative activities of these compounds, including their effects on the PI3K/AKT/mTOR pathway and tumor growth inhibition in vivo models. The research underscores the potential therapeutic applications of sulfonamino benzamide derivatives in cancer treatment, highlighting the importance of structural modifications for enhancing anticancer activity (Shao et al., 2014).
Metabolic Fate of Synthetic Cannabinoid Receptor Agonists
A study on the in vitro metabolic fate of synthetic cannabinoid receptor agonists, including compounds with sulfonyl benzamide core structures, provided insights into their phase I and II metabolites. This research is significant for understanding the metabolic pathways and potential toxicological implications of such compounds. Although not directly related to the therapeutic applications of 2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide, it exemplifies the complexity of sulfonamide derivatives' metabolism (Richter et al., 2022).
Electrophysiological Activity of N-substituted Benzamides
Investigations into the cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds structurally related to 2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide, have shown promising results as selective class III agents. This research contributes to the development of new therapeutic agents for arrhythmias, demonstrating the potential of sulfonyl benzamide derivatives in cardiovascular medicine (Morgan et al., 1990).
Safety And Hazards
The safety and hazards associated with a compound are typically assessed through toxicological studies. This includes studying the compound’s effects on various biological systems and determining its toxicity.
将来の方向性
The future directions for the study of a compound could include further investigation of its properties, development of new synthesis methods, or exploration of its potential applications.
特性
IUPAC Name |
2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-25-18-9-5-4-8-16(18)19(22)20-15-11-10-14-7-6-12-21(17(14)13-15)26(2,23)24/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTFELPBSZXKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2752011.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2752012.png)
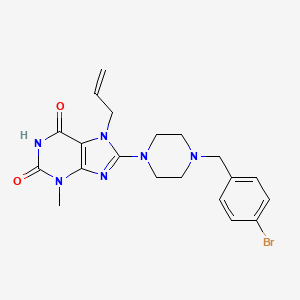

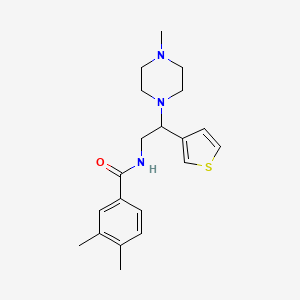
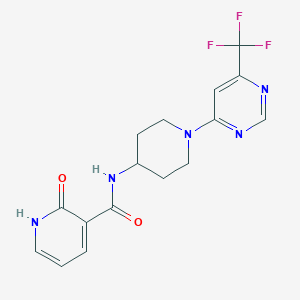
![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2752021.png)
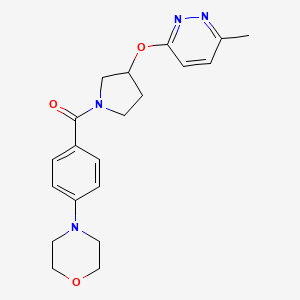

![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one](/img/structure/B2752025.png)
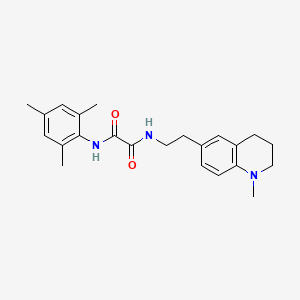
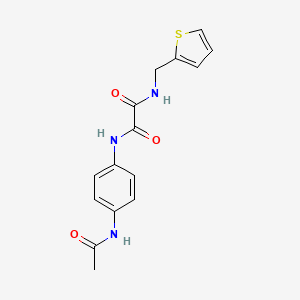
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2752029.png)
